3-(pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide
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Overview
Description
3-(pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that features a pyrimidine ring, a thiophene ring, and an azetidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.
Formation of the azetidine ring: This can be synthesized through ring-closing reactions or by using azetidine precursors.
Amidation reaction: The final step would involve the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could occur at the pyrimidine ring or the azetidine ring.
Substitution: Substitution reactions might be possible at various positions on the rings, depending on the presence of leaving groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
3-(pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 3-(pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide might interact with enzymes or receptors, inhibiting or activating their function. This interaction could involve binding to the active site or allosteric sites, leading to changes in the biological activity of the target.
Comparison with Similar Compounds
Similar Compounds
3-(pyrimidin-2-ylamino)-N-(furan-2-yl)azetidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(pyrimidin-2-ylamino)-N-(phenyl)azetidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide might confer unique electronic properties and biological activities compared to its analogs with different aromatic rings.
Properties
IUPAC Name |
3-(pyrimidin-2-ylamino)-N-thiophen-2-ylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c18-12(16-10-3-1-6-19-10)17-7-9(8-17)15-11-13-4-2-5-14-11/h1-6,9H,7-8H2,(H,16,18)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIBSNIEFUJJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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